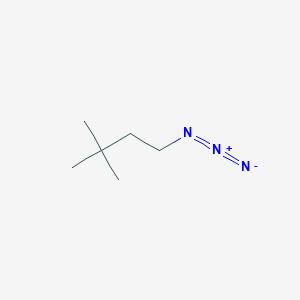

1-Azido-3,3-dimethylbutane

説明

1-Azido-3,3-dimethylbutane is an aliphatic organic azide characterized by a branched carbon chain with a terminal azide (-N₃) group. These derivatives serve as precursors to bifunctional iminophosphorane organocatalysts, demonstrating utility in enantioselective ketone synthesis . Spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) confirms their structural integrity, with yields averaging ~63% over two steps .

特性

IUPAC Name |

1-azido-3,3-dimethylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c1-6(2,3)4-5-8-9-7/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXWSVUHDJNFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1-Azido-3,3-dimethylbutane can be synthesized through the nucleophilic substitution reaction of 3,3-dimethylbutyl chloride with sodium azide. The reaction typically takes place in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the substitution process. The general reaction scheme is as follows:

3,3-dimethylbutyl chloride+NaN3→this compound+NaCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to achieve higher yields and purity.

化学反応の分析

Types of Reactions

1-Azido-3,3-dimethylbutane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The azide group can be replaced by other nucleophiles, leading to the formation of various substituted products.

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

Cycloaddition: Alkynes in the presence of a copper catalyst (Cu(I)).

Major Products Formed

Nucleophilic Substitution: Various substituted butanes depending on the nucleophile used.

Reduction: 3,3-dimethylbutylamine.

Cycloaddition: 1,2,3-triazoles.

科学的研究の応用

1-Azido-3,3-dimethylbutane has several applications in scientific research:

Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.

Materials Science: The compound is used in the preparation of polymers and materials with specific properties through click chemistry.

Biological Studies: It is employed in the modification of biomolecules for labeling and tracking purposes.

Medicinal Chemistry: The azide group is a functional moiety in the development of pharmaceuticals, including antiviral and antibacterial agents.

作用機序

The mechanism of action of 1-Azido-3,3-dimethylbutane primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, azides can be used to modify biomolecules through click chemistry, enabling the study of molecular interactions and pathways.

類似化合物との比較

1-Azidobutane (C₄H₁₀N₃)

- Molecular Structure : A linear aliphatic azide lacking branching.

- Synthesis : Direct azidation of 1-chlorobutane with sodium azide, analogous to methods for 1-azido-3,3-dimethylbutan-2-one .

- Applications : Primarily used as a building block in click chemistry or Huisgen cycloadditions due to its simplicity.

- Key Differences : Lower molecular weight (99.14 g/mol vs. ~125–147 g/mol for branched analogues) and reduced steric hindrance compared to 1-Azido-3,3-dimethylbutane derivatives .

1-Azido-3,3-dimethylbut-1-ene (C₆H₁₁N₃)

- Molecular Structure : An unsaturated analogue with a terminal alkene and azide group.

- Synthesis : Prepared via substitution of 1-chloro-3,3-dimethylbut-1-ene with sodium azide .

- Reactivity : The alkene moiety enables Diels-Alder or electrophilic addition reactions, distinguishing it from saturated counterparts.

- Applications: Potential use in polymer chemistry or as a crosslinking agent .

1-Azido-3,3-dimethylbutan-2-one (C₆H₁₁N₃O)

1-Azido-3,5-Dimethyladamantane-d₆ (C₁₂H₁₃D₆N₃)

- Molecular Structure : A rigid adamantane framework with deuterated methyl groups.

- Applications : Used in analytical method validation and quality control for pharmaceuticals (e.g., Amantadine) due to its stability and isotopic labeling .

- Key Differences : Superior thermal stability and stereochemical rigidity compared to flexible aliphatic azides like this compound .

Aromatic Azides (e.g., 1-Azido-3,5-dimethylbenzene)

- Molecular Structure : Azide attached to an aromatic ring with methyl substituents.

- Reactivity : Undergo photolysis or Staudinger reactions, unlike aliphatic azides, which are more prone to thermal decomposition .

- Applications : Photoaffinity labeling in biochemical studies .

Comparative Data Table

*Derived from related compounds in evidence.

Reactivity and Stability

- Thermal Stability : Aliphatic azides like this compound are thermally labile, decomposing to release nitrogen gas, whereas adamantane-based azides exhibit enhanced stability .

- Steric Effects : Branched derivatives (e.g., 3,3-dimethyl substituents) hinder nucleophilic attacks, favoring selective reactions at the azide group .

- Functional Group Interplay : Ketone- or aromatic-containing azides enable diverse reactivity (e.g., carbonyl additions or photolysis), unlike purely aliphatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。